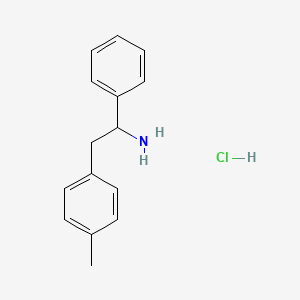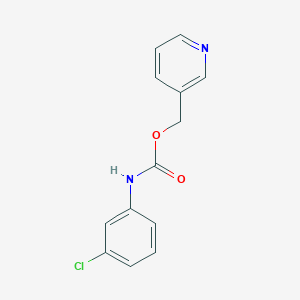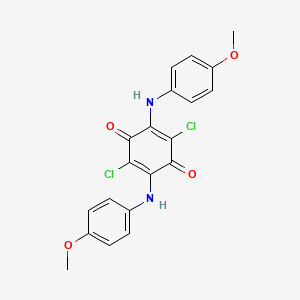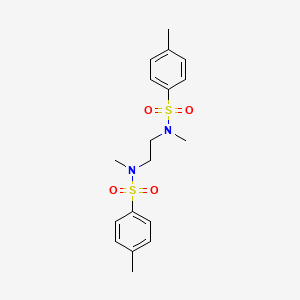
N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide): is an organic compound with the molecular formula C18H24N2O4S2 and a molecular weight of 396.531 g/mol . This compound is known for its unique structure, which includes two N-methyl-P-toluenesulfonamide groups connected by an ethylene bridge. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) typically involves the reaction of N-methyl-P-toluenesulfonamide with ethylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the sulfonamide groups, which can act as electrophiles in the presence of nucleophilic residues on the target molecules .
Comparison with Similar Compounds
- N,N-Diethyl-P-toluenesulfonamide
- N-Ethyl-N-(2-fluorenyl)-P-toluenesulfonamide
- N-(Trimethylsilylmethyl)-P-toluenesulfonamide
- 2-(N-Methyl-P-toluenesulfonamido)-N-phenethylbenzamide
- N,N’-1,2-Phenylene)bis(P-toluenesulfonamide)
Uniqueness: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) is unique due to its ethylene bridge, which provides distinct steric and electronic properties compared to other sulfonamides. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzyme inhibition .
Properties
CAS No. |
66821-82-7 |
|---|---|
Molecular Formula |
C18H24N2O4S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19(3)13-14-20(4)26(23,24)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 |
InChI Key |
KIPDIKMOBJRQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



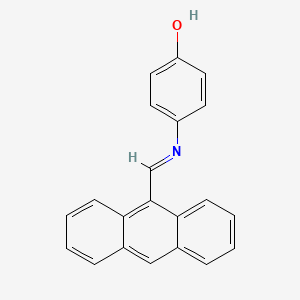


![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
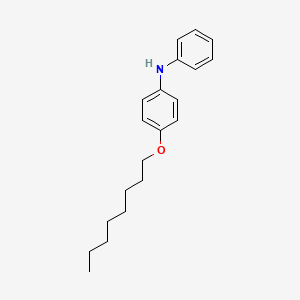
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)

![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
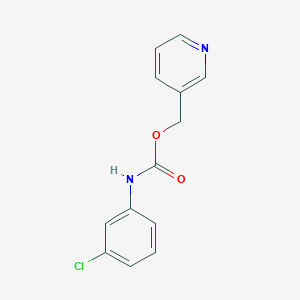
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
